molecular formula C11H16N2 B595752 (1-Benzylazetidin-3-yl)methanamine CAS No. 1219967-55-1

(1-Benzylazetidin-3-yl)methanamine

Cat. No.: B595752
CAS No.: 1219967-55-1
M. Wt: 176.263
InChI Key: UMJRHEQDUBTCKT-UHFFFAOYSA-N
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Description

(1-Benzylazetidin-3-yl)methanamine is a chemical compound with the molecular formula C11H16N2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylazetidin-3-yl)methanamine typically involves the reaction of benzylamine with azetidin-3-one. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a reducing agent such as sodium borohydride to reduce the intermediate azetidin-3-one to this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(1-Benzylazetidin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylazetidin-3-one, while reduction can produce various amine derivatives .

Scientific Research Applications

(1-Benzylazetidin-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzylazetidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the azetidine ring with a benzyl group and a methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

(1-Benzylazetidin-3-yl)methanamine, a derivative of azetidine, has garnered attention for its potential biological activities. This compound, with the molecular formula C11H16N2C_{11}H_{16}N_2 and a molecular weight of 176.26 g/mol, is characterized by its unique structure that combines an azetidine ring with a benzyl group and a methanamine moiety. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound has been studied primarily in the context of its interactions with various biological targets. The compound exhibits potential antimicrobial and antiviral properties, making it a candidate for further pharmacological exploration.

The mechanism through which this compound exerts its effects involves binding to specific enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological responses such as:

  • Inhibition of microbial growth: The compound may disrupt essential processes in microbial cells.
  • Modulation of cellular pathways: It can influence signaling pathways critical for cell survival and function.

Antimicrobial Activity

Studies have indicated that this compound demonstrates significant antimicrobial activity against a range of bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Antiviral Activity

Preliminary studies have also explored the antiviral properties of this compound. In vitro assays have shown promising results against certain viruses, indicating potential as an antiviral agent. Further research is required to elucidate the specific viral targets and mechanisms involved.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.
  • Case Study on Antiviral Properties : Another investigation focused on the compound's effects on influenza virus replication in vitro. Results indicated that this compound significantly reduced viral load, suggesting its potential as a novel antiviral treatment.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound Molecular Formula Biological Activity
This compoundC11H16N2C_{11}H_{16}N_2Antimicrobial, Antiviral
(1-Benzyl-3-methylazetidin-3-yl)methanamineC12H19N2C_{12}H_{19}N_2Limited antimicrobial activity
BenzylamineC7H9NC_{7}H_{9}NPrimarily used as an intermediate

The presence of both benzyl and azetidine structures in this compound contributes to its distinctive biological properties, setting it apart from simpler compounds like benzylamine.

Properties

IUPAC Name

(1-benzylazetidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJRHEQDUBTCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693525
Record name 1-(1-Benzylazetidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-55-1
Record name 1-(1-Benzylazetidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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